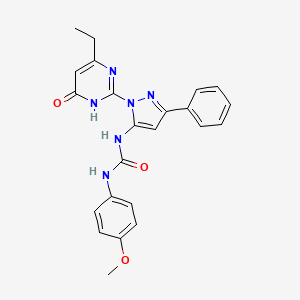
1-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-phenyl-1H-pyrazol-5-yl)-3-(4-methoxyphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-phenyl-1H-pyrazol-5-yl)-3-(4-methoxyphenyl)urea is a useful research compound. Its molecular formula is C23H22N6O3 and its molecular weight is 430.468. The purity is usually 95%.
BenchChem offers high-quality 1-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-phenyl-1H-pyrazol-5-yl)-3-(4-methoxyphenyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-phenyl-1H-pyrazol-5-yl)-3-(4-methoxyphenyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Enzyme Inhibition and Medicinal Chemistry
A cyclic urea derivative similar to the compound of interest was synthesized and tested for its inhibition profiles against carbonic anhydrase (CA) isozymes I and II, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). These enzymes play significant roles in physiological processes, and inhibitors can be pivotal in treating various diseases. The derivative demonstrated effective inhibition profiles, suggesting potential applications in developing therapeutic agents for conditions where these enzymes are implicated (Sujayev et al., 2016).
Antibacterial Agents
Research into novel heterocyclic compounds containing a sulfonamido moiety, akin to the query compound, highlighted their suitability as antibacterial agents. The exploration into these compounds' synthesis and their subsequent testing for antibacterial activity revealed that eight compounds exhibited high activities. This underscores the potential of such compounds in addressing bacterial infections and contributing to the development of new antibacterial drugs (Azab et al., 2013).
Anticancer Activity
The synthesis of new pyrazolo[3,4-d]pyrimidin-4-one derivatives and their testing for anticancer activity, particularly against the MCF-7 human breast adenocarcinoma cell line, revealed significant inhibitory effects. These findings suggest the compound and its derivatives as promising candidates for further exploration in cancer treatment (Abdellatif et al., 2014).
Antioxidant Activity
Compounds synthesized through Biginelli reaction, including urea derivatives, were screened for their antioxidant activity. This study highlights the potential of such compounds in mitigating oxidative stress, a key factor in many chronic diseases. The findings suggest these compounds could contribute to the development of new antioxidant therapies (George et al., 2010).
Antiparkinsonian Activity
A series of urea and thiourea derivatives of 3-phenyl/ethyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidine demonstrated significant antiparkinsonian activity in catalepsy induced by haloperidol in mice. This research opens avenues for the development of new treatments for Parkinson's disease, leveraging the neuroprotective properties of these compounds (Azam et al., 2009).
properties
IUPAC Name |
1-[2-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)-5-phenylpyrazol-3-yl]-3-(4-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6O3/c1-3-16-13-21(30)27-22(24-16)29-20(14-19(28-29)15-7-5-4-6-8-15)26-23(31)25-17-9-11-18(32-2)12-10-17/h4-14H,3H2,1-2H3,(H,24,27,30)(H2,25,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRZCZYCMCWRPAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)NC(=N1)N2C(=CC(=N2)C3=CC=CC=C3)NC(=O)NC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-phenyl-1H-pyrazol-5-yl)-3-(4-methoxyphenyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-(ethylamino)-3-[(2-nitrophenyl)sulfonylamino]benzoate](/img/structure/B2534004.png)
![2-(Phenylmethoxycarbonylamino)-2-[3-(2-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2534005.png)
![2-chloro-N-[2-(quinolin-8-yl)ethyl]acetamide hydrochloride](/img/structure/B2534006.png)
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[6-(4-methylphenoxy)pyridin-3-yl]propanamide](/img/structure/B2534007.png)
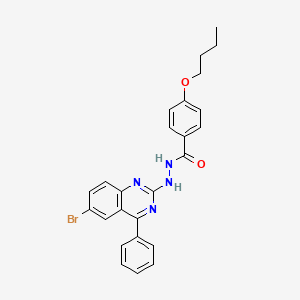
![1,3-dimethyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B2534009.png)
![(4-Methyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanamine;hydrochloride](/img/structure/B2534010.png)
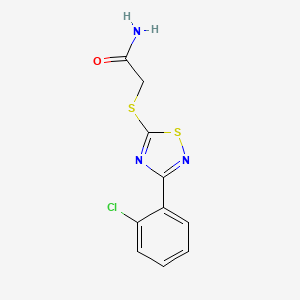
![5-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2534017.png)
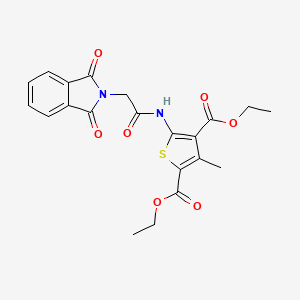
![N-[(2,4-dichlorophenyl)amino]-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]ethanimidamide](/img/structure/B2534020.png)
![2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2534021.png)
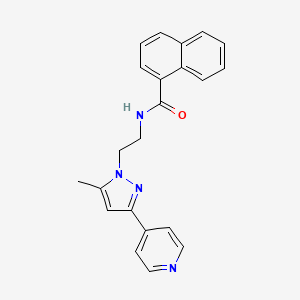
![5-ethyl-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)thiophene-2-sulfonamide](/img/structure/B2534023.png)